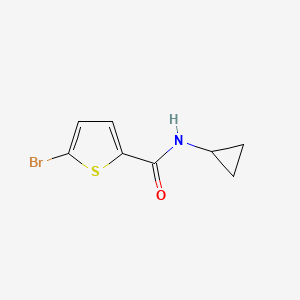

5-bromo-N-cyclopropylthiophene-2-carboxamide

説明

特性

IUPAC Name |

5-bromo-N-cyclopropylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNOS/c9-7-4-3-6(12-7)8(11)10-5-1-2-5/h3-5H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUIKZGELFOICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400484 | |

| Record name | 5-bromo-N-cyclopropylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495382-05-3 | |

| Record name | 5-bromo-N-cyclopropylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigma: A Mechanistic Hypothesis for 5-bromo-N-cyclopropylthiophene-2-carboxamide

An In-depth Technical Guide

A Senior Application Scientist's Perspective on a Promising Therapeutic Candidate

To the dedicated researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a deep dive into the potential mechanism of action of 5-bromo-N-cyclopropylthiophene-2-carboxamide. In the absence of definitive studies on this specific molecule, we will leverage our collective expertise and the wealth of data on analogous structures to construct a robust, testable hypothesis. This document is not merely a collection of data but a strategic blueprint for investigation, designed to accelerate our understanding and potential clinical application of this compound.

Introduction: The Thiophene Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the design of bioactive molecules.[1][2] Its unique electronic properties and the ability to engage in various intermolecular interactions make it a versatile pharmacophore.[2] When coupled with a carboxamide linkage, the resulting thiophene carboxamide scaffold gives rise to a diverse array of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The presence of a bromine atom at the 5-position of the thiophene ring often enhances cytotoxic activity, a feature observed in numerous related compounds.[1][2] Furthermore, the N-cyclopropyl group is a well-established moiety in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties and engage in specific binding interactions.[5][6][7]

Given this rich chemical context, 5-bromo-N-cyclopropylthiophene-2-carboxamide emerges as a molecule of significant interest. While its specific biological profile is yet to be fully elucidated, the confluence of these structural features strongly suggests a potential role as a modulator of critical cellular processes, particularly those implicated in cancer.

The Central Hypothesis: A Multi-pronged Assault on Cancer Proliferation

We hypothesize that 5-bromo-N-cyclopropylthiophene-2-carboxamide exerts its primary biological effect as a potent anti-proliferative agent, likely through a combination of mechanisms targeting key cellular machinery involved in cell division and survival. This hypothesis is built upon the established activities of structurally related thiophene-2-carboxamide derivatives.[1][3][8]

Our core hypothesis can be dissected into two primary, interconnected mechanistic pathways:

-

Hypothesis 1: Disruption of Microtubule Dynamics. We propose that the compound acts as a microtubule-destabilizing agent, binding to tubulin and inhibiting its polymerization. This would lead to cell cycle arrest, specifically in the G2/M phase, and ultimately trigger apoptosis.[3]

-

Hypothesis 2: Induction of Apoptosis via Mitochondrial Pathway. We further hypothesize that the compound can directly or indirectly induce apoptosis by targeting the mitochondria. This could involve the disruption of the mitochondrial membrane potential and the activation of the caspase cascade.[1][8]

The following sections will delve into the rationale behind these hypotheses and outline a comprehensive experimental strategy to validate them.

Deconstructing the Hypothesis: Rationale and Supporting Evidence

The Case for Tubulin Inhibition

Many thiophene carboxamide derivatives have been identified as inhibitors of tubulin polymerization.[3] The structural similarity of 5-bromo-N-cyclopropylthiophene-2-carboxamide to these known tubulin inhibitors provides a strong basis for this hypothesis. The thiophene ring can mimic the trimethoxyphenyl moiety of combretastatin A-4, a well-known tubulin-binding agent, allowing it to fit into the colchicine-binding site on β-tubulin.[3] The N-cyclopropyl group may further enhance this interaction through specific hydrophobic contacts within the binding pocket.

Targeting the Cellular Powerhouse: The Mitochondrial Pathway of Apoptosis

Several studies on thiophene derivatives have demonstrated their ability to induce apoptosis through the intrinsic, or mitochondrial, pathway.[1][8] This often involves a decrease in the mitochondrial membrane potential, a key initiating event in this form of programmed cell death.[8] The lipophilic nature of the 5-bromo-N-cyclopropylthiophene-2-carboxamide may facilitate its accumulation within the mitochondrial membrane, leading to its disruption. This, in turn, would trigger the release of pro-apoptotic factors like cytochrome c, leading to the activation of caspase-9 and the downstream executioner caspase-3.[1][8]

Experimental Validation: A Phased Approach to Mechanistic Elucidation

To systematically test our central hypothesis, we propose a multi-tiered experimental workflow. This approach is designed to provide a comprehensive understanding of the compound's mechanism of action, from its initial cellular effects to its specific molecular targets.

Phase 1: Cellular Effects and Phenotypic Screening

The initial phase will focus on characterizing the broad cellular effects of 5-bromo-N-cyclopropylthiophene-2-carboxamide on a panel of cancer cell lines.

Experimental Protocols:

-

Cell Viability and Proliferation Assays:

-

Protocol: Utilize MTT or resazurin-based assays to determine the IC50 values of the compound across various cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293) to assess selectivity.

-

Causality: This initial screen will establish the compound's anti-proliferative activity and provide a dose range for subsequent experiments.

-

-

Cell Cycle Analysis:

-

Protocol: Treat cancer cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours). Stain cells with propidium iodide and analyze the cell cycle distribution using flow cytometry.

-

Causality: This will determine if the compound induces arrest at a specific phase of the cell cycle, with a G2/M arrest being indicative of microtubule disruption.

-

-

Apoptosis Assays:

-

Protocol: Employ Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the induction of apoptosis. Additionally, perform a TUNEL assay to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Causality: These assays will confirm if the observed decrease in cell viability is due to programmed cell death.

-

Data Presentation:

| Cell Line | IC50 (µM) | Cell Cycle Arrest (Phase) | Apoptosis Induction (% of Annexin V positive cells) |

| MCF-7 | |||

| A549 | |||

| HCT116 | |||

| HEK293 |

Phase 2: Target Engagement and Pathway Analysis

This phase will investigate the direct molecular targets and signaling pathways modulated by the compound.

Experimental Protocols:

-

Tubulin Polymerization Assay:

-

Protocol: Utilize a cell-free in vitro tubulin polymerization assay kit. Incubate purified tubulin with the compound at various concentrations and monitor the polymerization rate spectrophotometrically.

-

Causality: This will provide direct evidence of the compound's ability to inhibit tubulin polymerization.

-

-

Immunofluorescence Microscopy:

-

Protocol: Treat cells with the compound and stain for α-tubulin and DAPI (for nuclear visualization). Observe the microtubule network and mitotic spindle formation using confocal microscopy.

-

Causality: This will visualize the effects of the compound on the cellular microtubule architecture. Disrupted or disorganized microtubules would support the tubulin inhibition hypothesis.

-

-

Mitochondrial Membrane Potential Assay:

-

Protocol: Use a fluorescent dye such as JC-1 or TMRE to measure changes in the mitochondrial membrane potential in compound-treated cells via flow cytometry or fluorescence microscopy.

-

Causality: A decrease in the mitochondrial membrane potential will indicate mitochondrial dysfunction and support the intrinsic apoptosis pathway hypothesis.

-

-

Western Blot Analysis:

-

Protocol: Probe for key proteins involved in the cell cycle and apoptosis pathways, including Cyclin B1, CDK1, Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3.

-

Causality: Changes in the expression levels of these proteins will provide insights into the specific signaling pathways being modulated.

-

Mandatory Visualization:

Caption: Hypothesized Signaling Cascade.

Conclusion: Charting a Path Forward

The proposed mechanism of action for 5-bromo-N-cyclopropylthiophene-2-carboxamide, centered on the dual inhibition of tubulin polymerization and induction of mitochondrial apoptosis, provides a solid foundation for future research. The experimental framework outlined in this guide offers a clear and logical path to validate this hypothesis and unlock the full therapeutic potential of this promising compound. As we move forward, a collaborative and data-driven approach will be paramount in translating this scientific inquiry into tangible clinical benefits.

References

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PubMed Central. [Link]

-

Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. (n.d.). Asian Pacific Journal of Cancer Prevention. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). MDPI. [Link]

-

Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype. (2021). European Journal of Medicinal Chemistry. [Link]

-

An overview of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide... (n.d.). ResearchGate. [Link]

-

Versatile thiophene 2-carboxamide derivatives. (n.d.). ResearchGate. [Link]

-

Green-Light-Induced Cyclopropanation of Alkenes via Cooperative NHN/Ligated Boryl Radical Activation of Dichloromethane. (2026). ACS Publications. [Link]

-

Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines. (n.d.). ResearchGate. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). PubMed Central. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. [Link]

-

Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. (2025). ResearchGate. [Link]

- Synthesis and Preliminary Biological Evaluation of New Heterocyclic Carboxamide Models. (2025). [Source not available].

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). PubMed Central. [Link]

-

Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. (2018). PubMed Central. [Link]

-

Cyclopropyl scaffold: a generalist for marketed drugs. (2020). Semantic Scholar. [Link]

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Cyclopropylindoline-4-carboxamide | Benchchem [benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico modeling of 5-bromo-N-cyclopropylthiophene-2-carboxamide receptor binding

An In-Depth Technical Guide to the In Silico Modeling of 5-bromo-N-cyclopropylthiophene-2-carboxamide Receptor Binding

This guide provides a comprehensive, field-proven workflow for the in silico analysis of a novel small molecule, 5-bromo-N-cyclopropylthiophene-2-carboxamide, from initial characterization to the dynamic simulation of its interaction with a putative protein target. As the specific biological receptor for this compound is not publicly established, this document serves as a methodological blueprint, employing a case-study approach to demonstrate the rigorous application of computational techniques in modern drug discovery.

Foundational Strategy: An Integrated In Silico Workflow

In drug discovery, computational modeling allows for the rapid, cost-effective evaluation of a molecule's potential therapeutic value long before committing to expensive and time-consuming wet-lab synthesis and screening.[1][2] The core principle is to build a hierarchical and self-validating computational cascade. We begin with broad, rapid screening methods like molecular docking and progressively refine our understanding using more computationally intensive and accurate methods like molecular dynamics. This integrated approach, detailed below, ensures that each step informs and validates the next, building confidence in the final predictive model.

Caption: High-level overview of the integrated in silico workflow.

The Ligand: Characterization of 5-bromo-N-cyclopropylthiophene-2-carboxamide

The first step in any modeling study is to thoroughly understand the small molecule of interest. 5-bromo-N-cyclopropylthiophene-2-carboxamide is a synthetic organic compound featuring a thiophene core, a structure known for its diverse biological activities.[3]

Physicochemical Properties

A molecule's physicochemical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile and are critical for computational modeling.

| Property | Value/Description | Source |

| Molecular Formula | C₈H₈BrNOS | [4] |

| Molecular Weight | 246.13 g/mol | [4] |

| LogP (Predicted) | ~3.5 | [4] |

| Key Features | Thiophene ring, Bromine atom (electrophilic), Carboxamide group (-CONH-), Cyclopropyl moiety | [4] |

| Solubility | Low in water; soluble in organic solvents like DMSO and DMF | [4] |

Protocol: Ligand Preparation for Docking

A 2D chemical structure is insufficient for 3D simulation. The ligand must be converted into a geometrically accurate, low-energy 3D conformation. This protocol ensures the ligand is in a realistic protonation state and conformation for docking.

-

Obtain 2D Structure: Draw the molecule in a chemical editor (e.g., MarvinSketch, ChemDraw) or retrieve a SMILES string.

-

Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.

-

Protonation State Assignment: At a physiological pH of 7.4, the carboxamide group is neutral. Tools like Marvin's pKa calculator can be used to confirm the protonation states of all functional groups. This step is critical as charge distribution dictates electrostatic interactions.

-

Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform energy minimization using a force field (e.g., MMFF94) to relax the structure into a more favorable conformation. This removes steric clashes and optimizes bond lengths and angles.

-

File Format Conversion: Save the final, minimized structure in a format compatible with the chosen docking software, such as .pdbqt for AutoDock Vina.[5] This format includes atomic coordinates, partial charges, and atom type definitions.

The Target: A Case Study with a Putative Receptor

The primary challenge is the absence of a known biological target. Thiophene carboxamide derivatives have been investigated as inhibitors for a wide range of targets, including various enzymes and receptors.[3] For this guide, we will select Programmed death-ligand 1 (PD-L1) as a representative putative target, based on recent research identifying thiophene carboxamides as potential PD-L1 inhibitors.[6] We will use the crystal structure of PD-L1 in complex with an inhibitor (PDB ID: 5J89) as our starting point.

Protocol: Receptor Preparation

The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It must be "cleaned" to ensure it is a chemically correct and computationally tractable model.[7]

-

Download Structure: Obtain the PDB file (e.g., 5J89.pdb) from the RCSB PDB database.

-

Remove Non-essential Molecules: The PDB file often contains water molecules, co-factors, and the original co-crystallized ligand. These must be removed to create a vacant binding site for our new ligand. Visualization software like PyMOL or UCSF Chimera is used for this step.[5]

-

Add Polar Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Hydrogens must be added, as they are crucial for forming hydrogen bonds, a key component of protein-ligand interactions.

-

Assign Partial Charges: Assign partial charges to all atoms in the receptor (e.g., Gasteiger charges). This is essential for calculating the electrostatic component of the binding energy.

-

File Format Conversion: As with the ligand, convert the cleaned receptor structure into the .pdbqt format for use with AutoDock Vina.

Molecular Docking: Predicting the Binding Mode

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It scores different binding poses based on a scoring function, which estimates the binding affinity.

Caption: The GROMACS workflow for setting up and running an MD simulation.

Protocol: MD Simulation with GROMACS

This protocol provides a high-level overview of a typical GROMACS workflow. [9][10]

-

System Preparation:

-

Generate Topology: Use the best docking pose as the starting structure. GROMACS's pdb2gmx tool is used to generate a topology file for the protein, which describes all the atoms, bonds, angles, and dihedrals. [11]A separate topology for the ligand must be generated (e.g., using a server like CGenFF) and then merged with the protein topology.

-

Create a Simulation Box: Define a periodic boundary box around the complex.

-

Solvation: Fill the box with water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

-

Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

-

-

Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes introduced during setup.

-

Equilibration:

-

NVT Ensemble (Constant Volume and Temperature): Run a short simulation (e.g., 100 ps) while restraining the protein and ligand to allow the solvent to equilibrate around them.

-

NPT Ensemble (Constant Pressure and Temperature): Run another short simulation (e.g., 100 ps) to equilibrate the system's pressure to atmospheric levels.

-

-

Production MD: Run the main simulation for a longer duration (e.g., 50-100 ns) without restraints. This generates the trajectory that will be used for analysis. [11]5. Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates that the binding pose is stable.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify flexible regions.

-

Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and receptor over the course of the simulation to identify key, stable interactions.

-

Pharmacophore Modeling: Identifying Essential Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. [12][13]Pharmacophore modeling can be used to identify the key chemical features responsible for binding and can be used to screen large databases for other molecules that share these features. [14][15] There are two main approaches:

-

Ligand-Based: A model is generated by aligning a set of known active molecules and extracting their common chemical features.

-

Structure-Based: The model is derived directly from the key interactions observed in the protein-ligand complex, such as the validated pose from an MD simulation. [15] Given our workflow, a structure-based pharmacophore would be the logical next step. Features would include hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings based on the stable interactions identified in the MD trajectory. This model then becomes a powerful 3D query for virtual screening campaigns to discover novel, structurally diverse compounds with the potential to bind to the same target.

Conclusion

This guide has outlined a rigorous, multi-stage computational workflow for characterizing the binding of 5-bromo-N-cyclopropylthiophene-2-carboxamide to a putative receptor. By integrating molecular docking, molecular dynamics, and pharmacophore modeling, we can build a comprehensive and dynamic picture of a ligand's behavior at a target's binding site. This self-validating cascade, where the output of one method provides the input for a more refined one, represents a best-practice approach in modern computational drug discovery. The insights gained from such a workflow are invaluable for prioritizing candidates, guiding lead optimization, and ultimately accelerating the path to novel therapeutics.

References

-

MOLBASE (Shanghai) Biotechnology Co., Ltd. (n.d.). 5-bromo-N-(5-(cyclopropylcarbamoyl)-2-methylphenyl)thiophene-3-carboxamide. Retrieved from [Link]

-

MDPI. (n.d.). In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery. Retrieved from [Link]

-

Kumar, V., & Roy, K. (2025). Pharmacophore modeling in drug design. PubMed. Retrieved from [Link]

-

Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Retrieved from [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

Manzoor, H., Khan, M. U., Shabbir, C. A., Rehman, R., & Alameen, A. A. M. (2025). An overview of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide... ResearchGate. Retrieved from [Link]

-

Sledz, P., & Caflisch, A. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed. Retrieved from [Link]

-

InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial [Video]. YouTube. Retrieved from [Link]

-

University of Naples Federico II. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

-

EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link]

-

ACS Publications. (2023). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. ACS Central Science. Retrieved from [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Retrieved from [Link]

-

Bibi, A., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. PLOS ONE. Retrieved from [Link]

-

Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025). The impact of pharmacophore modeling in drug design. Retrieved from [Link]

-

SciSpace. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Retrieved from [Link]

-

ACS Publications. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Retrieved from [Link]

-

bioRxiv. (2025). Q-MOL: High Fidelity Platform for In Silico Drug Discovery and Design. Retrieved from [Link]

-

GROMACS tutorials. (n.d.). Introduction to Molecular Dynamics. Retrieved from [Link]

-

Florida International University. (n.d.). Docking Tutorial. Retrieved from [Link]

-

Cuzzucoli Crucitti, G., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC - NIH. Retrieved from [Link]

-

CIS BIOPHARMA. (n.d.). Targets. Retrieved from [Link]

Sources

- 1. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 4. 5-bromo-N-cyclopropylthiophene-3-carboxamide () for sale [vulcanchem.com]

- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. researchgate.net [researchgate.net]

- 7. sites.ualberta.ca [sites.ualberta.ca]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

- 15. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Amide Bond Formation Using 5-Bromothiophene-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 5-Bromothiophene-2-Carboxamides

5-Bromothiophene-2-carboxylic acid is a highly versatile heterocyclic building block pivotal in the realms of medicinal chemistry and materials science.[1][2] Its structure, featuring both a reactive carboxylic acid and a bromine atom on the thiophene ring, presents a dual handle for molecular elaboration.[1][2] This allows for the strategic synthesis of complex molecules with significant biological potential. The formation of an amide bond from the carboxylic acid moiety is a critical transformation, leading to a class of compounds, 5-bromothiophene-2-carboxamides, which are precursors to a wide array of bioactive molecules.[1] This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for the successful synthesis of amides using 5-bromothiophene-2-carboxylic acid.

Core Principles of Amide Bond Formation: A Mechanistic Overview

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, primarily due to the formation of a non-reactive ammonium-carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is achieved using a variety of coupling reagents.

The general mechanism, particularly when using carbodiimide reagents in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), can be visualized as a two-step process.[4][5] Initially, the carboxylic acid reacts with the carbodiimide (e.g., DCC or EDC) to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then rapidly intercepted by HOBt to form an active ester. This active ester is less prone to side reactions and racemization compared to the O-acylisourea and readily reacts with the amine to furnish the desired amide, regenerating HOBt in the process.[4][5]

Sources

Application Notes and Protocols for Evaluating the Antiproliferative Activity of Thiophene Carboxamides on Cancer Cell Lines

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antiproliferative activity of thiophene carboxamides. This document outlines the underlying mechanisms of action, detailed experimental protocols, and data interpretation strategies to facilitate the discovery and development of novel anticancer agents based on the thiophene carboxamide scaffold.

Introduction: The Promise of Thiophene Carboxamides in Oncology

Thiophene derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological properties.[1] The unique electronic and structural characteristics of the thiophene ring, including its aromaticity and planarity, enhance receptor binding and allow for functionalization to improve selectivity and potency.[1] Thiophene carboxamides, in particular, have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[2][3] Their mechanism of action is often multifaceted, involving the targeting of critical cellular processes such as microtubule dynamics, cell cycle progression, and apoptotic pathways.[4][5] This guide provides a detailed framework for the systematic evaluation of novel thiophene carboxamide derivatives as potential anticancer therapeutics.

Mechanistic Insights: How Thiophene Carboxamides Inhibit Cancer Cell Proliferation

The antiproliferative effects of thiophene carboxamides are attributed to their ability to interfere with key cellular processes essential for cancer cell growth and survival. Understanding these mechanisms is crucial for rational drug design and the identification of predictive biomarkers.

Disruption of Microtubule Dynamics

A primary mechanism of action for several potent thiophene carboxamides is the inhibition of tubulin polymerization.[4] Similar to established anticancer agents like Combretastatin A-4 (CA-4), certain thiophene carboxamide derivatives can bind to the colchicine-binding site on β-tubulin.[6][7] This interaction disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The inhibition of tubulin polymerization leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[4][5]

Caption: Mechanism of microtubule disruption by thiophene carboxamides.

Induction of Apoptosis

Thiophene carboxamides can trigger programmed cell death, or apoptosis, through various intrinsic and extrinsic pathways. This can be a direct consequence of cell cycle arrest or through the modulation of pro- and anti-apoptotic proteins.[1] Studies have shown that treatment with these compounds can lead to the activation of caspases, particularly caspase-3 and caspase-7, which are key executioners of apoptosis.[1] Furthermore, some derivatives have been observed to decrease the mitochondrial membrane potential and modulate the expression of Bcl-2 family proteins, further promoting the apoptotic cascade.[1]

Modulation of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) play a dual role in cancer cells. At low levels, they can promote proliferation and survival, while at high levels, they induce cellular damage and cell death.[8] Some thiophene carboxamides have been shown to modulate ROS levels in cancer cells.[8] Depending on the specific compound and cellular context, this can either involve an increase in ROS, leading to oxidative stress and apoptosis, or a decrease in ROS, which may have implications for cancer cell metabolism and signaling.[1][8]

Experimental Workflow for Screening and Characterization

A systematic approach is essential for the efficient screening and detailed characterization of novel thiophene carboxamide derivatives. The following workflow outlines a logical progression from initial cytotoxicity screening to in-depth mechanistic studies.

Caption: Experimental workflow for evaluating thiophene carboxamides.

Data Presentation: Summarizing Antiproliferative Activity

Clear and concise presentation of quantitative data is crucial for comparing the efficacy of different compounds and identifying structure-activity relationships.

Table 1: Antiproliferative Activity (IC50, µM) of Thiophene Carboxamide Derivatives on Various Cancer Cell Lines.

| Compound | Hep3B[6][9] | A549[4] | A375[2] | HT-29[2] | MCF-7[2] |

| 2b | 5.46 | - | - | - | - |

| 2e | 12.58 | - | - | - | - |

| BZ02 | - | 6.10 | - | - | - |

| MB-D1 | - | - | >50 | >50 | >50 |

| MB-D2 | - | - | 11.74 (at 100µM) | 30.6 (at 100µM) | 38.93 (at 100µM) |

| MB-D4 | - | - | 33.42 (at 100µM) | 51 (at 100µM) | 53.98 (at 100µM) |

| 5-FU (control) | - | - | 25.58 (at 100µM) | - | - |

Note: Data for MB-D2, MB-D4, and 5-FU on A375, HT-29, and MCF-7 represent percent cell viability at the indicated concentration, not IC50 values.[2]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key assays used to evaluate the antiproliferative activity of thiophene carboxamides. Adherence to these protocols will ensure reproducible and reliable results.

Cell Viability Assay (MTS/MTT)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye (MTS or MTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Thiophene carboxamide compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay)

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium.[12] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene carboxamide compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]

-

MTS/MTT Addition:

-

For MTS assay: Add 20 µL of MTS reagent directly to each well.

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

-

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement:

-

For MTS assay: Measure the absorbance at 490 nm using a plate reader.

-

For MTT assay: Add 100 µL of solubilization solution to each well and incubate for an additional 2-4 hours to dissolve the formazan crystals.[10] Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[15]

Materials:

-

Flow cytometer

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

1X PBS

-

Treated and control cells

Protocol:

-

Cell Preparation: Induce apoptosis in your target cells by treating them with the thiophene carboxamide compounds for the desired time. Include positive and negative controls.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[16]

-

Washing: Wash the cells twice with cold 1X PBS.[17]

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[17]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[18]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19]

Principle: Propidium iodide (PI) stoichiometrically binds to DNA.[19] The fluorescence intensity of PI-stained cells is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Materials:

-

Flow cytometer

-

Cold 70% ethanol

-

1X PBS

-

PI staining solution (e.g., 50 µg/mL PI in PBS)

-

RNase A (100 µg/mL)

-

Treated and control cells

Protocol:

-

Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.

-

Washing: Wash the cells with cold 1X PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 1X PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[20] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[20]

-

Washing: Centrifuge the fixed cells and wash twice with 1X PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[16][21] The RNase A is crucial to prevent the staining of double-stranded RNA.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[21]

-

Analysis: Analyze the samples by flow cytometry. Use a linear scale for the PI fluorescence signal.[21] The data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

Conclusion and Future Directions

The protocols and guidelines presented here provide a robust framework for the comprehensive evaluation of the antiproliferative activity of thiophene carboxamides. By systematically assessing their effects on cell viability, apoptosis, and cell cycle progression, researchers can effectively identify and characterize promising lead compounds for further development. Future studies should focus on elucidating the specific molecular targets of active compounds, exploring their efficacy in more complex in vitro models such as 3D spheroids, and ultimately validating their therapeutic potential in preclinical in vivo models. The versatility of the thiophene carboxamide scaffold, combined with a rigorous and systematic evaluation approach, holds significant promise for the discovery of novel and effective anticancer agents.

References

-

Al-Ostoot, F. H., Al-Qaisi, Z. I., Al-Sayyed, M. H., Al-Hiari, Y. M., Al-Ja'afreh, A. M., Al-Qirim, T. A., ... & Shattat, G. F. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

-

Al-Trad, B., Al-Zoubi, M. S., Al-Smadi, M., Al-Zaqqa, M., Aljabali, A. A. A., & Hamad, M. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Journal of Nanobiotechnology, 19(1), 226. [Link]

-

Bîrceanu, A., Moanță, A., Ghiulai, R. M., Avram, S., Dehelean, C. A., Gherman, V., ... & Balaș, M. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. [Link]

-

Bîrceanu, A., Moanță, A., Ghiulai, R. M., Avram, S., Dehelean, C. A., Gherman, V., ... & Balaș, M. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Al-Ostoot, F. H., Al-Qaisi, Z. I., Al-Sayyed, M. H., Al-Hiari, Y. M., Al-Ja'afreh, A. M., Al-Qirim, T. A., ... & Shattat, G. F. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. [Link]

-

Al-Ostoot, F. H., Al-Qaisi, Z. I., Al-Sayyed, M. H., Al-Hiari, Y. M., Al-Ja'afreh, A. M., Al-Qirim, T. A., ... & Shattat, G. F. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. [Link]

-

University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

-

Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

-

University of Cambridge. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

-

Ma, F. F. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. [Link]

-

Bîrceanu, A., Moanță, A., Ghiulai, R. M., Avram, S., Dehelean, C. A., Gherman, V., ... & Balaș, M. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

-

Ma, F. F. (2024). Guideline for anticancer assays in cells. ResearchGate. [Link]

-

Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

-

Babraham Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

Bîrceanu, A., Moanță, A., Ghiulai, R. M., Avram, S., Dehelean, C. A., Gherman, V., ... & Balaș, M. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed. [Link]

-

Wang, S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

Al-Ostoot, F. H., Al-Qaisi, Z. I., Al-Sayyed, M. H., Al-Hiari, Y. M., Al-Ja'afreh, A. M., Al-Qirim, T. A., ... & Shattat, G. F. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. [Link]

-

Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Qaisi, Z. I., Al-Sayyed, M. H., Al-Hiari, Y. M., Al-Ja'afreh, A. M., Al-Qirim, T. A., ... & Shattat, G. F. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. [Link]

-

Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. National Institutes of Health. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. staff.najah.edu [staff.najah.edu]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bitesizebio.com [bitesizebio.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

Antiviral efficacy testing of 5-bromothiophene derivatives against norovirus

Application Notes & Protocols

Topic: Antiviral Efficacy Testing of 5-Bromothiophene Derivatives Against Norovirus

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting Norovirus with 5-Bromothiophene Derivatives

Norovirus, a non-enveloped, single-stranded RNA virus of the Caliciviridae family, is the leading cause of acute gastroenteritis worldwide.[1][2] Its high infectivity, environmental stability, and vast genetic diversity present significant challenges to public health, with no approved antiviral therapies or vaccines currently available for medical use.[3] A major bottleneck in norovirus research has been the historical difficulty in propagating human norovirus (HuNoV) in vitro.[4] This has led to the widespread adoption of the murine norovirus (MNV) as a robust and reliable surrogate, as it efficiently replicates in murine macrophage cell lines like RAW 264.7 and shares key genomic and structural features with its human counterpart.[4][5]

The search for effective antiviral agents is a global priority. Heterocyclic compounds, particularly those containing a thiophene ring, are recognized as versatile scaffolds in medicinal chemistry due to their diverse pharmacological activities.[6][7] Thiophene derivatives have demonstrated a wide spectrum of biological actions, including anti-inflammatory, antioxidant, and antimicrobial properties.[7][8][9] Notably, certain thiophene-based molecules have been identified as potent viral entry inhibitors, underscoring their potential as antiviral drug candidates.[10]

This guide provides a comprehensive framework for the systematic evaluation of 5-bromothiophene derivatives against norovirus, using MNV as a model system. We will detail a multi-tiered screening approach, beginning with an essential assessment of compound cytotoxicity, followed by robust protocols for quantifying antiviral efficacy through plaque reduction and viral yield reduction assays. The causality behind each step is explained to empower researchers to not only execute these protocols but also to interpret the results with confidence and scientific rigor.

The Strategic Workflow for Antiviral Evaluation

A successful antiviral screening campaign is a stepwise process designed to eliminate non-viable compounds efficiently while rigorously characterizing promising candidates. The core logic is to first define a safe therapeutic window by assessing cytotoxicity, and then to measure the compound's ability to inhibit viral replication within that window.

Protocol I: Cytotoxicity Assessment (CC50 Determination)

Rationale: Before assessing antiviral activity, it is imperative to determine the concentration at which the test compound is toxic to the host cells. An observed reduction in virus might be due to cell death rather than specific antiviral action. This assay establishes the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.[11][12][13] The highest non-toxic concentration will then be used as the starting point for efficacy assays.

Materials:

-

RAW 264.7 cells (ATCC TIB-71)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test Compounds: 5-bromothiophene derivatives dissolved in DMSO

-

96-well flat-bottom tissue culture plates

-

Neutral Red solution (0.33% in PBS)

-

Destain solution (50% ethanol, 49% water, 1% glacial acetic acid)

-

Microplate reader (540 nm filter)

Step-by-Step Protocol:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 4 x 10⁴ cells/well in 100 µL of DMEM + 10% FBS. Incubate overnight (~18 hours) at 37°C with 5% CO₂ to allow for cell adherence and formation of a near-confluent monolayer.[14]

-

Compound Preparation: Prepare serial dilutions (e.g., two-fold or half-log10) of the 5-bromothiophene derivatives in DMEM with 2% FBS. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent-induced toxicity.

-

Treatment: Carefully remove the medium from the cells. Add 100 µL of the diluted compounds to the respective wells in triplicate.

-

Cell Control: Include wells with cells treated only with medium (containing the same final DMSO concentration as the test wells). This represents 100% viability.

-

Blank Control: Include wells with medium only (no cells) for background subtraction.

-

-

Incubation: Incubate the plate at 37°C with 5% CO₂ for 48-72 hours, corresponding to the duration of the planned antiviral assay.[13]

-

Staining: Remove the medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2 hours at 37°C. This dye is actively taken up and concentrated in the lysosomes of living cells.

-

Destaining: Aspirate the Neutral Red solution, wash the monolayer once with PBS, and add 150 µL of destain solution to each well. Shake the plate for 10 minutes to solubilize the dye.

-

Quantification: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the cell control wells: Viability % = (Abs_test - Abs_blank) / (Abs_control - Abs_blank) * 100.

-

Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to calculate the CC50 value.

-

Protocol II: Plaque Reduction Assay for Antiviral Efficacy (IC50 Determination)

Rationale: The plaque assay is the gold standard for quantifying infectious virus particles.[5] It relies on the ability of an infectious virus to lyse a monolayer of cells, creating a "plaque" or hole.[5] An effective antiviral will reduce the number and/or size of these plaques. This assay determines the 50% inhibitory concentration (IC50), the compound concentration required to reduce the plaque count by 50% compared to an untreated virus control.

Materials:

-

Materials from Protocol I

-

Murine Norovirus (MNV-1) stock of known titer (PFU/mL)

-

6-well tissue culture plates

-

Overlay Medium: 1:1 mixture of 2X Minimum Essential Medium (MEM) and 1.2% SeaPlaque Agarose

-

Neutral Red solution (0.33%) for staining

Step-by-Step Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 2 x 10⁶ cells/well. Incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.[15]

-

Virus-Compound Preparation:

-

Dilute the MNV stock in serum-free DMEM to achieve ~100 plaque-forming units (PFU) per well.

-

For each test concentration, pre-mix the diluted virus with an equal volume of the 5-bromothiophene derivative (at 2X the final desired concentration).

-

-

Infection: Aspirate the medium from the cell monolayers. Inoculate the cells in duplicate with 200 µL of the virus-compound mixture.

-

Virus Control: Wells inoculated with virus mixed with medium/DMSO only.

-

Cell Control: Wells inoculated with medium only.

-

-

Adsorption: Incubate the plates for 1 hour at room temperature with gentle rocking to allow the virus to attach to the cells.[16]

-

Agarose Overlay: After the adsorption period, aspirate the inoculum. Gently add 2 mL of the molten (pre-warmed to 37°C) overlay medium to each well.[15][16] Allow the agarose to solidify at room temperature for 10-15 minutes. The semi-solid overlay restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.[5]

-

Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.[16]

-

Staining and Counting:

-

Add 1 mL of Neutral Red solution on top of the agarose overlay.

-

Incubate for 2-3 hours at 37°C until plaques are clearly visible as clear zones against a background of red-stained living cells.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque inhibition for each concentration: Inhibition % = 100 - [(Plaque Count_test / Plaque Count_control) * 100].

-

Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the IC50.

-

Protocol III: Viral Yield Reduction Assay by RT-qPCR

Rationale: This assay provides a highly sensitive and quantitative measure of antiviral activity by directly measuring the amount of viral RNA produced.[1] It is an excellent orthogonal method to confirm findings from the plaque assay and is particularly useful for compounds that may not show clear plaque reduction but still inhibit viral replication. The preferred method for norovirus detection is a TaqMan-based reverse transcription quantitative PCR (RT-qPCR).[1][2]

Materials:

-

Cell culture and virus materials from previous protocols

-

24-well or 48-well plates

-

RNA extraction kit (e.g., magnetic bead-based or column-based)[17]

-

RT-qPCR reagents (reverse transcriptase, DNA polymerase, primers, and probe specific for MNV)

-

Real-time PCR instrument

Step-by-Step Protocol:

-

Seeding and Infection: Seed RAW 264.7 cells in a 24-well plate. The next day, infect the cells with MNV at a defined multiplicity of infection (MOI), for example, MOI of 1.

-

Treatment: Simultaneously with infection, treat the cells with serial dilutions of the 5-bromothiophene derivatives. Include virus and cell controls.

-

Incubation: Incubate the plates for a full replication cycle (e.g., 24 hours) at 37°C with 5% CO₂.

-

Sample Collection: After incubation, subject the plates to one freeze-thaw cycle to lyse the cells and release intracellular virions. Collect the entire cell lysate/supernatant.

-

RNA Extraction: Extract viral RNA from a fixed volume of each sample according to the manufacturer's protocol of your chosen RNA extraction kit.[2]

-

RT-qPCR Reaction:

-

Set up the one-step RT-qPCR reaction using a commercial kit and MNV-specific primers and a TaqMan probe.[2] An internal control should be included to monitor for PCR inhibition.[2]

-

The reaction typically involves a reverse transcription step (e.g., 50°C for 15 min) followed by PCR cycling (e.g., 95°C for 10 min, then 45 cycles of 95°C for 15s and 60°C for 60s).[17][18]

-

-

Data Analysis:

-

Generate a standard curve using known quantities of a viral RNA transcript or plasmid DNA to convert cycle threshold (Ct) values to viral genome copy numbers.

-

Calculate the reduction in viral RNA copies for each compound concentration compared to the untreated virus control.

-

Determine the IC50 value using non-linear regression analysis.

-

Data Interpretation: The Selectivity Index

The ultimate goal of in vitro screening is to identify compounds that are potent against the virus but safe for the host cells. The Selectivity Index (SI) is a critical metric that quantifies this therapeutic window.[11]

SI = CC50 / IC50

A higher SI value indicates greater selectivity of the compound for the virus over the host cell. Generally, a compound with an SI value >10 is considered a promising candidate for further investigation.

| Compound ID | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) | Remarks |

| 5-Bromo-A | >100 | 5.2 | >19.2 | Promising Candidate |

| 5-Bromo-B | 85 | 45 | 1.9 | Low Selectivity |

| 5-Bromo-C | 15 | 2.1 | 7.1 | Moderate; worth optimizing |

| Control Drug | >200 | 1.5 | >133 | Positive Control |

Conclusion

This application guide provides a validated, step-by-step framework for assessing the antiviral efficacy of 5-bromothiophene derivatives against norovirus. By systematically determining cytotoxicity (CC50) and antiviral potency (IC50) through robust methods like plaque reduction and RT-qPCR, researchers can reliably calculate the Selectivity Index to identify promising lead compounds. Adherence to these self-validating protocols, which incorporate essential controls, ensures the generation of trustworthy and reproducible data, paving the way for the development of much-needed anti-norovirus therapeutics.

References

- U.S. Food & Drug Administration. (n.d.). Bacteriological Analytical Manual Chapter 26 Concentration, Extraction, and Detection of Enteric Viruses from Food. FDA.

- Centers for Disease Control and Prevention. (2024). Laboratory Testing for Norovirus. CDC.

- FRIZ Biochem. (n.d.). Norovirus direct RT-PCR Instructions for Use. FRIZ Biochem.

- Al-Ostath, A., et al. (2023). 5-Membered Heterocyclic Compounds as Antiviral Agents. PubMed.

- Deval, J., et al. (2014). Norovirus: Targets and tools in antiviral drug discovery. PubMed Central.

- Baert, L., et al. (2008). Detection of Murine Norovirus 1 by Using Plaque Assay, Transfection Assay, and Real-Time Reverse Transcription-PCR before and after Heat Exposure. National Institutes of Health.

- Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io.

- Korba, B. E., et al. (2020). Norovirus antivirals: Where are we now?. PubMed Central.

- Conde-Giménez, M., et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PubMed Central.

- Shishkina, L. N., et al. (2022). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. MDPI.

- Noah, J. W., et al. (2017). Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties. PubMed Central.

- Gonzalez-Hernandez, M. B., et al. (2012). Plaque Assay for Murine Norovirus. ResearchGate.

- Testing Laboratory. (2026). WHO Norovirus Detection and Risk Assessment Testing. Testing Laboratory.

- Dan-Bass, S., et al. (2021). Design, development, and validation of a strand-specific RT-qPCR assay for GI and GII human Noroviruses. PubMed Central.

- Pandey, P., et al. (2014). Recent advancements for the evaluation of anti-viral activities of natural products. PubMed Central.

- ResearchGate. (2025). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate.

- Vashist, S., et al. (2019). Norovirus replication, host interactions and vaccine advances. PubMed Central.

- Bio-protocol. (n.d.). Antiviral assay. Bio-protocol.

- Gonzalez-Hernandez, M. B., & Wobus, C. E. (2014). Neutral Red Assay for Murine Norovirus Replication and Detection in a Mouse. PubMed Central.

- Rocha-Pereira, J., et al. (2014). Post-exposure antiviral treatment of norovirus infections effectively protects against diarrhea and reduces virus shedding in the stool in a mortality mouse model. National Institutes of Health.

- Centers for Disease Control and Prevention. (2011). Guideline for the Prevention and Control of Norovirus Gastroenteritis Outbreaks in Healthcare Settings. ResearchGate.

- Kiselev, O. I., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI.

- Gaba, M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.

- Zhang, X., et al. (2022). Simultaneous detection of human norovirus GI, GII and SARS-CoV-2 by a quantitative one-step triplex RT-qPCR. Frontiers.

- Lin, C., et al. (2020). Norovirus Replication in Human Intestinal Epithelial Cells Is Restricted by the Interferon-Induced JAK/STAT Signaling Pathway and RNA Polymerase II-Mediated Transcriptional Responses. ASM Journals.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Antiviral Assays. BenchChem.

- Gonzalez-Hernandez, M. B., et al. (2022). Plaque Assay For Murine Norovirus l Protocol Preview. YouTube.

- Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Utah State University.

- da Silva, J. C. R., et al. (2021). Thiophene-Based Compounds. Encyclopedia MDPI.

- Baylor College of Medicine. (2024). Insights Into Human Norovirus Replication Leads to New Antiviral Targets. Baylor College of Medicine.

- Nikolova, V., et al. (2024). Pharmacological Activity of Metal-Based Organic Complexes Against Different Viral Diseases. Pharmacophore.

- Estes, M. K., et al. (2013). Antiviral Targets of Human Noroviruses. PubMed Central.

- da Silva, J. C. R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI.

Sources

- 1. Laboratory Testing for Norovirus | Norovirus | CDC [cdc.gov]

- 2. frizbiochem.de [frizbiochem.de]

- 3. Norovirus antivirals: Where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Norovirus: Targets and tools in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Membered Heterocyclic Compounds as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neutral Red Assay for Murine Norovirus Replication and Detection in a Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Frontiers | Simultaneous detection of human norovirus GI, GII and SARS-CoV-2 by a quantitative one-step triplex RT-qPCR [frontiersin.org]

- 18. Design, development, and validation of a strand-specific RT-qPCR assay for GI and GII human Noroviruses - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing hydrolysis of 5-bromothiophene-2-carbonyl chloride during synthesis

Answering the user's request.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and handling of 5-bromothiophene-2-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who work with this highly reactive intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you prevent hydrolysis and maximize the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is 5-bromothiophene-2-carbonyl chloride, and why is it so reactive?

5-Bromothiophene-2-carbonyl chloride is an acyl chloride derivative of 5-bromothiophene-2-carboxylic acid.[1][2] Like other acyl chlorides, its reactivity is driven by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[3][4] The presence of the thiophene ring and the bromine atom further influences the electronic properties and reactivity of the molecule.[1] Due to this high reactivity, it is a valuable intermediate for synthesizing pharmaceuticals and other complex organic molecules.[1][5]

Q2: What is hydrolysis, and why is it the primary concern during the synthesis of this compound?

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule.[6] For 5-bromothiophene-2-carbonyl chloride, hydrolysis results in the formation of the corresponding carboxylic acid (5-bromothiophene-2-carboxylic acid) and hydrochloric acid (HCl).[6][7]

This is a significant problem for several reasons:

-

Reduced Yield: The desired acyl chloride is consumed, lowering the overall yield of the synthesis.

-

Product Contamination: The resulting carboxylic acid is an impurity that can be difficult to separate from the acyl chloride, affecting the purity of the final product.

-

Interference in Subsequent Reactions: If the acyl chloride is used in a subsequent step without purification, the carboxylic acid impurity can lead to unwanted side reactions and lower the efficiency of the desired transformation.

Q3: What are the primary sources of moisture that can cause hydrolysis during synthesis?

Hydrolysis is primarily caused by the presence of water, which can be introduced from several sources:

-

Atmospheric Moisture: Acyl chlorides are known to react with water vapor in the air, often seen as fuming.[4]

-

Wet Glassware: Failure to properly dry reaction flasks, condensers, and addition funnels is a common source of contamination.

-

Hydrated Solvents and Reagents: Using solvents or starting materials that have not been properly dried or stored under anhydrous conditions.

-

Improper Handling: Exposing the reaction or the purified product to the atmosphere for extended periods.

Q4: How should I properly store 5-bromothiophene-2-carbonyl chloride to ensure its stability?

To prevent degradation, 5-bromothiophene-2-carbonyl chloride should be stored under strict anhydrous and inert conditions.[8][9]

-

Container: Use a tightly sealed container with a PTFE-lined cap.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace moisture and oxygen.[8][10]

-

Location: Keep the container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[9] Refrigeration is often recommended.[10]

Troubleshooting Guide for Synthesis

This section addresses common problems encountered during the synthesis of 5-bromothiophene-2-carbonyl chloride, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Acyl Chloride

A low yield is one of the most common issues, often stemming from incomplete reactions or degradation of the product.

-

Possible Cause A: Inefficient Chlorination The conversion of the carboxylic acid to the acyl chloride may be incomplete. This can be due to the choice of chlorinating agent, stoichiometry, or reaction conditions.

-

Solution:

-

Select an Appropriate Chlorinating Agent: Thionyl chloride (SOCl₂) is the most common and effective reagent for this conversion, as the byproducts (SO₂ and HCl) are gases and easily removed.[3][7] Other options include oxalyl chloride and phosphorus pentachloride (PCl₅).[11]

-

Ensure Correct Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.[12]

-

Optimize Reaction Conditions: The reaction with thionyl chloride often requires heating (reflux) to proceed at a reasonable rate.[12] Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂).

-

-

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | Reflux in neat SOCl₂ or with an inert solvent (e.g., toluene, DCM) | Gaseous byproducts are easily removed.[3] | SOCl₂ is corrosive and toxic. |

| Oxalyl Chloride ((COCl)₂) ** | Often used with a catalytic amount of DMF in an inert solvent (e.g., DCM) at 0°C to RT | Produces gaseous byproducts (CO, CO₂, HCl); reactions are often cleaner.[11] | More expensive and highly toxic. |

| Phosphorus Pentachloride (PCl₅) | Typically run in an inert solvent. | Effective for a wide range of carboxylic acids. | Produces a solid byproduct (POCl₃) that must be separated.[11] |

-

Possible Cause B: Hydrolysis During Reaction or Workup This is the most frequent cause of low yields. Any trace of water will convert the product back to the starting material.

-

Solution:

-

Implement Strict Anhydrous Techniques:

-

Glassware: Dry all glassware in an oven at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

-

Solvents: Use freshly distilled or commercially available anhydrous solvents.

-

Reagents: Ensure the starting carboxylic acid is completely dry.

-

-

Use an Inert Atmosphere: Conduct the entire reaction, including setup and workup, under a positive pressure of an inert gas like nitrogen or argon.[12][13] This prevents atmospheric moisture from entering the reaction vessel.

-

Avoid Aqueous Workup: Do not use water to quench the reaction or wash the product. The excess chlorinating agent and solvent should be removed by distillation, followed by vacuum distillation of the product.[12]

-

-

Problem 2: Product is Contaminated with 5-Bromothiophene-2-carboxylic acid

Detecting the starting material in your final product is a clear indication of hydrolysis.

-

Possible Cause: Ingress of Moisture Water was introduced at some point during the synthesis, workup, or storage.

-

Solution:

-

Review and Refine Anhydrous Procedures: Re-evaluate every step of your process for potential sources of moisture, from solvent handling to reaction setup.

-

Analytical Verification: Confirm the presence of the carboxylic acid impurity using analytical techniques:

-

Infrared (IR) Spectroscopy: Look for a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid. The acyl chloride will show a sharp C=O stretch around 1750 cm⁻¹.[14]

-

HPLC Analysis (after derivatization): Since acyl chlorides are too reactive for direct HPLC analysis, they can be derivatized.[15][16] For example, quenching a small sample in anhydrous methanol will convert the acyl chloride to its methyl ester, which is stable and easily separated from the carboxylic acid by HPLC.[15]

-

-

-

Troubleshooting Workflow Diagram

Caption: Mechanism of acyl chloride hydrolysis.

References

-

Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

-

ChemBK. (2024). 5-bromo-2-thiophenecarbonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

-

Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

-

YouTube. (2025). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-